(4-Chlorobenzyl)cyclohexylamine

Description

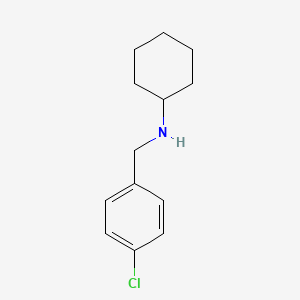

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclohexanamine |

InChI |

InChI=1S/C13H18ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 |

InChI Key |

BRAAMEFOGGQBFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobenzyl Cyclohexylamine and Its Derivatives

Strategies for C-N Bond Formation in Secondary Amines

Reductive Amination Protocols Utilizing Cyclohexanone (B45756)

Reductive amination is a powerful and widely used method for the synthesis of amines. sci-hub.ru In the context of preparing (4-Chlorobenzyl)cyclohexylamine, this one-pot reaction involves the condensation of cyclohexanone with 4-chlorobenzylamine (B54526) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

The reaction typically proceeds by mixing cyclohexanone and 4-chlorobenzylamine, often in the presence of a catalyst and a reducing agent. Various catalytic systems have been explored to facilitate this transformation, with a focus on heterogeneous catalysts for their ease of separation and recyclability. For instance, gold catalysts supported on metal oxides like TiO2 and CeO2/TiO2 have shown to be effective for the reductive amination of cyclohexanone with benzylamine (B48309), a close analog of 4-chlorobenzylamine. researchgate.net These reactions are typically carried out under a hydrogen atmosphere at elevated temperatures and pressures. researchgate.net

The choice of reducing agent is also critical. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of reactivity and selectivity. sci-hub.ru For example, a method for the synthesis of cyclohexylamine (B46788) from cyclohexanone utilized a Zn-Ni couple for the reductive amination. sciencemadness.org

| Reactants | Catalyst/Reducing Agent | Conditions | Product |

| Cyclohexanone, Benzylamine | Au/TiO2, H2 | 100 °C, 30 bar, Toluene | N-Benzylcyclohexylamine |

| Cyclohexanone, Benzylamine | Au/CeO2/TiO2, H2 | 100 °C, 30 bar, Toluene | N-Benzylcyclohexylamine |

| Cyclohexanone, Ammonia (B1221849) | Zn-Ni couple | 30-40 °C | Cyclohexylamine |

Amine Alkylation Approaches with Chlorobenzyl Halides

An alternative and straightforward route to this compound is the N-alkylation of cyclohexylamine with a 4-chlorobenzyl halide, typically 4-chlorobenzyl chloride. This reaction involves the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of the halide, leading to the formation of the desired secondary amine and a hydrohalic acid byproduct.

To drive the reaction to completion and neutralize the acid formed, a base is usually added. The choice of base can vary, and its role is to deprotonate the amine, increasing its nucleophilicity. The reaction conditions, such as solvent and temperature, are optimized to ensure efficient conversion and minimize side reactions. A related synthesis of 4-chlorobenzylamine itself involves the reaction of p-chlorobenzyl chloride with ammonia. chemicalbook.com

| Reactants | Reagents | Conditions | Product |

| Cyclohexylamine, 4-Chlorobenzyl chloride | Base (e.g., K2CO3) | Solvent (e.g., Acetonitrile), Heat | This compound |

| p-Chlorobenzyl chloride, Ammonia | Potassium phosphate | Methyl tert-butyl ether, Room Temperature | 4-Chlorobenzylamine |

Synthesis of Precursors and Analogs Incorporating the this compound Scaffold

The this compound framework serves as a building block for more complex molecules, such as dithiocarbamate (B8719985) ligands, which have applications in coordination chemistry and materials science. researchgate.netarabjchem.org The synthesis of these derivatives often involves a multi-step sequence starting from the parent amine or its precursors.

Preparation of N-(4-Chlorobenzyl)N-cyclohexyl Dithiocarbamate Ligands

N-(4-Chlorobenzyl)N-cyclohexyl dithiocarbamate ligands are synthesized from this compound. These ligands are of interest due to their ability to form stable complexes with a variety of metal ions. rsc.org

The synthesis of the precursor secondary amine, this compound, can be achieved through the formation and subsequent reduction of a Schiff base intermediate. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. ijcrcps.comyoutube.com In this case, 4-chlorobenzaldehyde (B46862) is reacted with cyclohexylamine to form the N-(4-chlorobenzylidene)cyclohexanamine Schiff base. ijcrcps.comnih.gov

The formation of the Schiff base is typically carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography. ijcrcps.com Once the Schiff base is formed, it is reduced to the corresponding secondary amine. This reduction can be accomplished using various reducing agents, such as sodium borohydride.

| Reactants | Conditions | Intermediate |

| 4-Chlorobenzaldehyde, Cyclohexylamine | Ethanol, Reflux | N-(4-chlorobenzylidene)cyclohexanamine |

The final step in the synthesis of N-(4-Chlorobenzyl)N-cyclohexyl dithiocarbamate ligands involves the reaction of the secondary amine, this compound, with carbon disulfide (CS2) in the presence of a base. rsc.orgworldresearchersassociations.com This reaction leads to the formation of the dithiocarbamate salt. The dithiocarbamate anion can then be used to form complexes with various metal ions. The synthesis of related dithiocarbamate complexes often involves the in-situ formation of the ligand followed by reaction with a metal salt. arabjchem.org

| Reactant | Reagents | Product |

| This compound | Carbon Disulfide, Base (e.g., NaOH) | Sodium N-(4-Chlorobenzyl)N-cyclohexyldithiocarbamate |

Synthesis of 4-Chloro-N-cyclohexylbenzamide

A key intermediate in the potential synthesis of this compound is 4-Chloro-N-cyclohexylbenzamide. This amide can be theoretically reduced to the target amine.

The synthesis of 4-Chloro-N-cyclohexylbenzamide is readily achieved through the acylation of cyclohexylamine with 4-chlorobenzoyl chloride. nih.gov In a typical procedure, 4-chlorobenzoyl chloride is reacted with an excess of cyclohexylamine in a suitable solvent such as chloroform. The reaction mixture is heated to reflux to drive the reaction to completion. nih.gov Following the reaction, the mixture is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. nih.gov The desired product, 4-Chloro-N-cyclohexylbenzamide, can then be isolated and purified by crystallization. nih.gov A reported synthesis using this method achieved an 87% yield of the product as colorless needles. nih.gov

Table 1: Reaction Parameters for the Synthesis of 4-Chloro-N-cyclohexylbenzamide

| Parameter | Value |

|---|---|

| Reactant 1 | Cyclohexylamine |

| Reactant 2 | 4-Chlorobenzoyl Chloride |

| Solvent | Chloroform |

| Reaction Condition | Reflux |

| Yield | 87% |

Data sourced from a study on the crystal structure of 4-Chloro-N-cyclohexylbenzamide. nih.gov

Advanced Synthetic Techniques for Cycloaliphatic Amines

The synthesis of cycloaliphatic amines, a class of compounds that includes cyclohexylamine derivatives, benefits from a range of advanced synthetic methodologies. researchgate.net These techniques offer efficient and selective routes to these valuable molecules.

One established method for preparing cycloaliphatic amines is the ring reduction of the corresponding cycloalkenylamines. researchgate.net This approach involves the hydrogenation of the double bond within the cyclic structure, typically using a metal catalyst. This method is a key strategy for accessing saturated cyclic amine frameworks.

The control of stereochemistry is a critical aspect of modern organic synthesis. For cyclohexylamine derivatives, several stereoselective methods have been developed.

One innovative approach involves a visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.orgnih.gov This method, facilitated by photoredox catalysis, allows for the construction of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.orgnih.gov The reaction proceeds under mild conditions and is atom-economical. nih.govrsc.org Furthermore, an asymmetric variant of this cycloaddition has been explored using a chiral phosphoric acid catalyst, achieving moderate to good enantioselectivity. nih.govrsc.org

Another strategy for stereoselective synthesis involves biocatalysis. For instance, prochiral bicyclic diketones can be converted into a single diastereomer of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade. researchgate.net This process utilizes a C-C hydrolase, a lipase (B570770) for esterification, and an ω-transaminase to introduce the two chiral centers with high stereoselectivity. researchgate.net Enzymes known as oxynitrilases can also be employed for the stereoselective synthesis of cyclohexylcyanohydrins from 4-substituted cyclohexanones, which are precursors to chiral cyclohexylamine derivatives. google.com

Innovative Catalytic Systems for Amination Reactions

Catalytic amination reactions are powerful tools for the synthesis of amines. alfachemic.com Reductive amination, which converts a carbonyl group to an amine, is a widely used method. wikipedia.org

Recent advancements have focused on developing more efficient and selective catalytic systems. For direct reductive amination, which combines the carbonyl compound, amine, and reducing agent in a single step, various catalysts have been employed. wikipedia.org These include platinum, palladium, and nickel catalysts for hydrogenation, as well as hydride reducing agents. wikipedia.org

Homogeneous catalysts, such as iridium(III) complexes, have proven effective for the reductive amination of ketones and even more challenging substrates like carboxylic acids. wikipedia.org In situ-generated amorphous cobalt particles from cobalt(II) chloride and a reducing agent have also been shown to be highly active and selective catalysts for the synthesis of primary amines from aldehydes or ketones with aqueous ammonia and hydrogen gas under mild conditions. acs.org These cobalt catalysts are easily separable and show promise for industrial applications. acs.org

Heterogeneous catalytic systems, for example, using nickel, are also common for reductive amination. wikipedia.org The development of both homogeneous and heterogeneous catalysts is crucial for achieving high efficiency and selectivity in these reactions, which can sometimes be prone to side reactions like over-alkylation or reduction of the carbonyl to an alcohol. rsc.org

Synthetic Routes for Related Cyclohexylamine-Based Isocyanates

Cyclohexylamine-based isocyanates are important intermediates in the synthesis of various products, including pharmaceuticals and agrochemicals. google.com

A common method for preparing cyclohexyl isocyanate involves the reaction of cyclohexylamine with hydrochloric acid to form the amine salt, which is then reacted with triphosgene. google.com The reaction is typically carried out in a solvent like toluene. This process avoids the direct use of highly corrosive and hazardous phosgene (B1210022) gas. google.com

Alternative, "isocyanate-free" routes are also being explored. nih.gov These methods often involve the generation of isocyanates in situ. For example, the Curtius, Hofmann, and Lossen rearrangements are classical methods for producing isocyanates from acyl azides, carboxamides, and hydroxamic acids, respectively. chinesechemsoc.orgresearchgate.net A method for preparing trans-4-methyl cyclohexylamine utilizes a rearrangement reaction of trans-4-methyl cyclohexanecarboxylic acid with sodium azide (B81097) in the presence of a protonic acid to generate an isocyanate intermediate, which is then hydrolyzed. google.com

The development of non-phosgene routes to isocyanates is an active area of research, driven by the desire for safer and more environmentally friendly chemical processes. nih.gov

Advanced Structural Elucidation and Characterization

Spectroscopic Characterization of (4-Chlorobenzyl)cyclohexylamine Derivatives

No published data were found for the spectroscopic characterization of this compound. Therefore, the following subsections are without content.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity, are not available in the current scientific literature for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR absorption bands and UV-Vis absorption maxima for this compound have not been reported.

High-Resolution Mass Spectrometry (HR-MS)

Precise mass-to-charge ratio data and fragmentation patterns from HR-MS analysis of this compound are not documented.

Crystallographic Analysis and Solid-State Architecture

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state packing is unavailable.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

No SC-XRD data has been published for this compound.

Without crystallographic data, an experimental analysis of the molecular conformation, including the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents, cannot be provided.

Bond Lengths and Dihedral Angles Determination

Based on such related structures, the bond lengths within the 4-chlorophenyl group are expected to be typical for a substituted benzene (B151609) ring. The C-Cl bond length would be in the range of 1.73-1.75 Å. The C-C bond lengths within the aromatic ring will likely average around 1.39 Å. For the cyclohexyl ring, the C-C single bond lengths are anticipated to be approximately 1.52-1.54 Å, and the C-N bond connecting the cyclohexyl and benzyl (B1604629) groups would be in the vicinity of 1.47 Å.

Table 1: Expected Bond Lengths in this compound Based on Analogous Structures

| Bond | Expected Length (Å) |

| C-Cl | 1.73 - 1.75 |

| C-C (aromatic) | ~1.39 |

| C-C (cyclohexyl) | 1.52 - 1.54 |

| C-N | ~1.47 |

Table 2: Key Expected Dihedral Angles in this compound

| Dihedral Angle | Significance |

| Phenyl ring plane vs. Cyclohexyl ring plane | Defines overall molecular shape |

| Cyclohexyl-C-N-Benzyl torsion angle | Determines the orientation of the two main groups |

Powder X-ray Diffraction (PXRD) for Crystalline Properties

Powder X-ray diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline nature of a solid sample. ekb.egwikipedia.org A PXRD pattern is a fingerprint of a crystalline solid which provides information on its crystal structure, phase purity, and crystallite size.

For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would exhibit a series of peaks at specific 2θ values, which are characteristic of the compound's crystal lattice. The positions and intensities of these peaks can be used to identify the crystalline phase and can be compared with patterns simulated from single-crystal X-ray diffraction data to confirm structural identity. researchgate.netchemicalbook.com The sharpness of the diffraction peaks can also provide an indication of the degree of crystallinity and the size of the crystalline domains.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack together in the solid state is governed by a variety of intermolecular interactions. These interactions dictate the supramolecular assembly and ultimately influence the material's bulk properties.

Noncovalent Interactions (C-H⋯S, Cl⋯O, π-π Stacking)

Beyond classical hydrogen bonds, weaker noncovalent interactions are critical in the supramolecular assembly. The 4-chlorophenyl group is a key player in these interactions.

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking. chemicalbook.com This can occur in either a face-to-face or an offset (parallel-displaced) fashion, contributing to the stability of the crystal lattice.

C-H⋯π Interactions: The hydrogen atoms of the cyclohexyl or benzyl methylene (B1212753) groups can interact with the electron-rich π-system of the phenyl ring of an adjacent molecule. chemicalbook.com

Halogen Bonding (Cl⋯O/N): The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen on neighboring molecules. wikipedia.org

Microstructural and Surface Morphology Studies (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a sample. An SEM analysis of crystalline this compound would reveal the morphology of the crystals, including their shape, size distribution, and surface features. This information is important for understanding the material's handling and processing characteristics. For example, the crystal habit (e.g., needles, plates, or prisms) can affect properties such as flowability and compaction. SEM can also be used to identify the presence of different crystal polymorphs if they exhibit distinct morphologies.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulationsdntb.gov.ua

Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, complementing the static picture offered by quantum chemical calculations. These techniques are essential for understanding how molecules interact with their environment and with other molecules.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of (4-Chlorobenzyl)cyclohexylamine over time. chemrxiv.org By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the transitions between them. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.

The analysis of MD trajectories can provide insights into:

Intramolecular interactions: Such as hydrogen bonding and steric effects that influence the conformational preferences. chemrxiv.org

Intermolecular interactions: How molecules of this compound interact with each other in a condensed phase.

Conformational free energy landscapes: These maps illustrate the relative stability of different conformations and the energy barriers for interconversion. nih.gov

Molecular docking and binding free energy calculations are computational techniques used to predict how a small molecule, or ligand, might bind to a protein receptor. nih.gov If this compound were to be investigated for its potential biological activity, these simulations would be crucial.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a protein's active site. It involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their complementarity to the protein.

Molecular Dynamics Simulations of the Complex: Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy. youtube.com This provides a more rigorous evaluation of the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds, such as benzylamine (B48309) and cyclohexylamine (B46788) derivatives, provide a robust framework for its potential analysis.

Development of Predictive Models Using Topological and Molecular Descriptors

The initial step in developing a QSAR model involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a compound like this compound, a diverse set of descriptors would be calculated to capture its structural nuances. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include connectivity indices and kappa shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

Physicochemical Descriptors: These represent well-known physical properties of the molecule. A crucial descriptor in this category is the logarithm of the octanol-water partition coefficient (logP), which is a measure of the molecule's lipophilicity. mdpi.com

For a hypothetical series of analogs of this compound, a data table of calculated descriptors would be generated.

Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of this compound Analogs

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| This compound | 225.75 | 3.8 | 26.02 | -6.2 | -0.5 |

| (4-Fluorobenzyl)cyclohexylamine | 209.30 | 3.2 | 26.02 | -6.1 | -0.4 |

| (4-Methylbenzyl)cyclohexylamine | 203.34 | 3.5 | 26.02 | -5.9 | -0.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Once the descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov An MLR model would take the form of an equation that correlates the biological activity with a linear combination of the most relevant descriptors.

Statistical Validation of QSAR Models (e.g., CP-MLR, PLS, Applicability Domain)

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous statistical validation is essential. nih.gov Several methods are employed to ensure the robustness of the developed model:

External Validation: The most stringent test of a QSAR model is its ability to predict the activity of compounds that were not used in its development. nih.gov This is achieved by splitting the initial dataset into a training set (used to build the model) and a test set (used to validate it). The predictive ability is evaluated by the predictive correlation coefficient (R²_pred).

Combinatorial Protocol-Multiple Linear Regression (CP-MLR) and Partial Least Squares (PLS): CP-MLR is a variable selection method that can help in identifying the most relevant descriptors for building a robust MLR model. nih.govresearchgate.net PLS is another statistical method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

Applicability Domain (AD): Every QSAR model has a defined applicability domain, which is the chemical space of compounds for which the model is expected to make reliable predictions. It is crucial to define the AD to avoid making predictions for compounds that are too dissimilar from those used to build the model.

A well-validated QSAR model would be accompanied by a suite of statistical parameters that attest to its quality.

Table 2: Typical Statistical Parameters for a Validated QSAR Model

| Parameter | Value | Description |

|---|---|---|

| N | 30 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination (goodness of fit) |

| q² (LOO) | 0.75 | Cross-validated correlation coefficient (internal predictivity) |

| R²_pred | 0.82 | Predictive correlation coefficient for the external test set |

| F-statistic | 75.6 | A measure of the statistical significance of the model |

Note: The data in this table is hypothetical and represents an ideal outcome.

Identification of Key Structural Features for Biological Potency

A significant outcome of a validated QSAR model is the identification of the key molecular descriptors that have the most substantial impact on biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, one can infer which structural features are conducive or detrimental to potency.

For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that:

A positive coefficient for logP suggests that increased lipophilicity is favorable for activity.

A negative coefficient for a steric descriptor related to the size of the substituent on the phenyl ring could indicate that bulky groups are detrimental, possibly due to steric hindrance at the binding site.

The significance of a quantum-chemical descriptor like LUMO energy might point to the importance of electron-accepting capabilities in the molecule's interaction with its target.

These insights are invaluable for guiding the rational design of new, more potent analogs by suggesting specific structural modifications.

In Silico Prediction of Compound Properties Relevant to Biological Studies

Beyond predicting biological activity, computational methods can forecast a range of properties that are critical for a compound's potential as a therapeutic agent. These in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are now standard practice in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. nih.govnih.gov

For this compound, various ADME-related properties can be calculated using commercially available software or web-based platforms.

Table 3: Predicted In Silico Properties for this compound

| Property | Predicted Value | Importance in Drug Discovery |

|---|---|---|

| Absorption | ||

| Aqueous Solubility | Low | Affects dissolution and absorption. |

| Caco-2 Permeability | High | Predicts intestinal absorption. |

| Human Intestinal Absorption | > 90% | Percentage of drug absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High | Indicates potential for CNS activity or side effects. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to act. |

| Metabolism | ||

| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Possible | Potential for drug-drug interactions. |

| Excretion |

Note: The data in this table is based on general predictions for a molecule with the structural features of this compound and is for illustrative purposes.

These in silico predictions provide a valuable early assessment of the "drug-likeness" of a compound. For example, a prediction of high plasma protein binding for this compound would suggest that a larger dose might be required to achieve a therapeutic concentration of the free drug. Similarly, predicted inhibition of key cytochrome P450 (CYP) enzymes would raise a flag for potential drug-drug interactions. These computational insights help to prioritize compounds for further experimental testing and to guide structural modifications to improve their ADME profiles.

Pharmacological and Biological Research in Vitro and Preclinical Models

Receptor Binding Affinity Studies

The ability of (4-Chlorobenzyl)cyclohexylamine and related structures to bind to specific receptors has been a central theme of investigation. These studies are crucial for understanding the compound's potential therapeutic applications and for guiding the design of more potent and selective molecules.

Histamine (B1213489) H3 Receptor Ligand Interactions in Cyclohexylamine (B46788) Derivatives

Cyclohexylamine-based derivatives have been identified as potent inverse agonists of the histamine H3 receptor (H3R). nih.gov The H3R is a G-protein-coupled receptor that plays a crucial role in regulating the release of several neurotransmitters in the central nervous system, including histamine, acetylcholine, dopamine, and serotonin. wjbphs.com Inverse agonists of the H3R are of interest for their potential in treating various CNS disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), schizophrenia, and Alzheimer's disease. wjbphs.com

Research has focused on synthesizing and evaluating novel cyclohexylamine-based compounds for their binding affinity to the human H3 receptor. nih.gov Several derivatives have demonstrated subnanomolar binding affinities, indicating a strong interaction with the receptor. nih.gov

The specific chemical groups attached to the cyclohexylamine core structure significantly influence the compound's binding affinity for the histamine H3 receptor. Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between the molecular features of these derivatives and their H3R binding affinities. wjbphs.com

These analyses have revealed that atomic properties such as mass, electronegativity, and charge content, as well as the polarizability and van der Waals volume of the atoms, play a role in receptor binding. wjbphs.com The presence or absence of hydrogen bond acceptor atoms (like nitrogen, oxygen, and fluorine) also impacts the binding affinity. wjbphs.com These findings suggest that modifications to the substituent groups on the cyclohexylamine moiety can be strategically employed to optimize the H3 receptor binding affinity. wjbphs.com

Cannabinoid Receptor (CB1, CB2) Interactions

While the primary focus of research on this compound derivatives has been on histamine receptors, the broader class of cyclohexylamine-containing compounds has also been explored for their interactions with cannabinoid receptors. The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. nih.govwindows.net CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly located in immune cells. windows.netresearchgate.net

The interaction of various ligands with these receptors can lead to a range of effects. For instance, agonists at CB1 receptors can produce psychoactive effects, while antagonists may have therapeutic potential in other areas. nih.gov The pharmacology of ligands at CB1 and CB2 receptors can be complex, with compounds acting as full agonists, partial agonists, antagonists, or inverse agonists. nih.gov

Allosteric modulators are compounds that bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.gov These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the orthosteric ligand. nih.govpitt.edu Allosteric modulators offer the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor activity compared to traditional orthosteric ligands. nih.gov

The study of allosteric modulation at cannabinoid receptors is an active area of research. It is understood that allosteric modulators can influence the binding affinity and/or the efficacy of the orthosteric agonist. nih.gov While direct studies on the allosteric modulation of cannabinoid receptors by this compound are not extensively documented in the provided search results, the principles of allosterism are relevant to understanding the potential for complex interactions of novel ligands with these receptors. The binding of an allosteric modulator can occur concurrently with the orthosteric ligand, forming a ternary complex where the binding of each ligand influences the other. nih.gov

Enzyme Inhibition and Modulation Studies

In addition to receptor binding, the ability of this compound and related compounds to inhibit or modulate the activity of specific enzymes has been investigated. This line of research opens up further possibilities for the therapeutic application of this chemical scaffold.

Interaction with Bacterial Tyrosinase Enzymes

While direct studies on the interaction of this compound with bacterial tyrosinase are not extensively documented, research on structurally similar compounds provides valuable insights. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for inhibitors. Studies on N-benzylbenzamide derivatives have identified them as potent tyrosinase inhibitors. capes.gov.brnih.gov For instance, certain N-benzylbenzamide derivatives with hydroxyl substitutions effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase, with one compound exhibiting an IC₅₀ value of 2.2 microM. nih.gov The inhibitory potential is often linked to the substitution pattern on the benzyl (B1604629) ring. This suggests that the N-(4-chlorobenzyl) moiety of this compound could play a role in its potential interaction with the tyrosinase enzyme, although specific kinetic studies are required for confirmation. Other research has highlighted that compounds with a hydrophobic component are often effective in tyrosinase inhibition. researchgate.net

In Vitro Anticancer Evaluation of Metal Complexes Derived from this compound Precursors

Metal complexes of Schiff bases, which can be synthesized from primary amines like this compound, are a significant area of anticancer research. nih.govnih.gov These complexes have shown promise in overcoming the limitations of traditional chemotherapy.

The anticancer activity of metal complexes of Schiff bases is often attributed to their ability to disrupt critical cellular processes in cancer cells. These processes can include interference with DNA replication and repair mechanisms, induction of apoptosis (programmed cell death), and inhibition of key enzymes involved in tumor growth. For example, certain Schiff base metal complexes have demonstrated significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govrsc.org The specific metal ion and the structure of the Schiff base ligand are crucial in determining the cytotoxic efficacy and the mechanism of action. nih.gov Studies on square-planar nickel(II), copper(II), and zinc(II) Schiff-base complexes have shown that they can selectively bind to and stabilize G-quadruplex DNA, which is found in telomeres and oncogene promoters, leading to cell cycle arrest and anticancer effects. rsc.org The cytotoxic activity of these complexes often correlates with their G4-DNA-binding affinity. rsc.org

Table 1: Examples of Anticancer Activity of Related Schiff Base Metal Complexes

| Cell Line | Type of Cancer | Observation |

| HepG2 | Liver Cancer | High activity from quinazoline (B50416) Schiff bases. nih.gov |

| MCF-7 | Breast Cancer | High activity from quinazoline Schiff bases and chitosan (B1678972) complexes of Pd(II) and Pt(II). nih.gov |

| HCT-116 | Colon Cancer | Excellent activity from azosal and its tin(IV) complexes. nih.gov |

| HeLa | Cervical Cancer | Concentration and time-dependent cytotoxicity from square-planar Ni(II), Cu(II), and Zn(II) Schiff-base complexes. rsc.org |

This table provides examples of anticancer activity observed in studies of Schiff base metal complexes structurally related to potential derivatives of this compound.

Assessment of Antimalarial and Antioxidant Activities in Preclinical Settings

The search for new antimalarial and antioxidant agents has led to the investigation of various chemical scaffolds, including those related to this compound.

Research into N-substituted adenosine (B11128) derivatives has revealed significant in vitro antimalarial activity. nih.gov Specifically, N⁶-(4-phenylbenzyl)-5'-deoxy-5'-(amido)adenosines showed activity against Plasmodium falciparum in the low-micromolar range. nih.gov Furthermore, studies on p-substituted benzyl thiazinoquinone derivatives have identified compounds with antiplasmodial activity. mdpi.com The proposed mechanism for some of these derivatives involves the formation of a stable radical on the benzyl substituent, which can interfere with the parasite's heme detoxification pathway. mdpi.com These findings suggest that the benzyl moiety is a key pharmacophore for antimalarial action.

In terms of antioxidant properties, N-benzyl derivatives have been a subject of interest. For instance, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their antioxidant capacity. mdpi.comnih.gov Several of these compounds exhibited high interaction with the stable free radical DPPH and were potent inhibitors of lipid peroxidation. mdpi.comresearchgate.net The antioxidant activity was influenced by the substituents on the phenyl ring. mdpi.comresearchgate.net

Exploration of Biological Activity in Imidazole (B134444) and Tetrazole Derivatives Containing Cyclohexylamine Moieties

The incorporation of imidazole and tetrazole rings into molecules containing a cyclohexylamine moiety has been explored for potential antimicrobial and antifungal applications.

Imidazole and its derivatives are known for their broad-spectrum biological activities, including antimicrobial and antifungal effects. nih.govmdpi.com A study on N-substituted imidazole derivatives, where an imidazole nucleus was reacted with different amines, showed that N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was a particularly active antibacterial compound. nih.gov Similarly, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have demonstrated antibacterial and antifungal activity. nih.gov

Tetrazole derivatives have also been synthesized and evaluated for their antifungal activity. nih.gov New 2,5-disubstituted tetrazole derivatives have shown significant inhibitory effects against various fungal strains, including Candida albicans. nih.gov The presence of a 4-chlorophenyl group in some of these active tetrazole derivatives is noteworthy in the context of this compound. nih.gov

Table 2: Antimicrobial Activity of a Related N-Cyclohexyl Imidazole Derivative

| Compound | Organism | MIC (μg/ml) |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 | |

| Escherichia coli | 125 | |

| Pseudomonas aeruginosa | 125 | |

| Candida albicans | 125 | |

| Aspergillus niger | 125 |

MIC (Minimum Inhibitory Concentration) values from a study on N-substituted imidazole derivatives, showing the activity of a compound containing a cyclohexyl group. nih.gov

Imidazole-containing compounds are known to interact with various enzymes and signaling pathways. nih.govnih.gov Phosphorylimidazole derivatives, for example, have been suggested as potential inhibitors of biosignaling processes. nih.gov These molecules are stable enough in aqueous solution to potentially act as modulators in biological systems. nih.gov Furthermore, certain imidazole derivatives have been identified as inhibitors of microsomal enzymes. nih.gov Newly synthesized imidazole-4-N-acetamide derivatives have shown potential for selectively targeting cyclin-dependent kinases (CDKs), which are crucial enzymes in cell cycle progression and are attractive targets for anticancer drugs. nih.gov

Metabolic Studies and Biotransformation Pathways

In Vitro Microsomal Metabolism of Secondary Amines

Liver microsomes contain a host of enzymes, most notably the cytochrome P450 (CYP) family, that are responsible for the metabolism of a vast array of foreign compounds. For secondary amines, the principal metabolic transformations are N-oxidation and N-dealkylation.

The enzymatic addition of an oxygen atom to the nitrogen of a secondary amine, a process known as N-oxidation, is a common metabolic route catalyzed by cytochrome P450 and flavin-containing monooxygenases (FMOs). This can result in the formation of hydroxylamines, which may be further oxidized to nitrones. For example, the N-oxidation of N-benzyl-N-cyclobutylamine in rat liver microsomes has been shown to yield a nitrone metabolite through an initial N-hydroxylation step. It is therefore anticipated that (4-Chlorobenzyl)cyclohexylamine would undergo a similar transformation to produce (4-Chlorobenzyl)(hydroxy)cyclohexylamine and the corresponding nitrone.

N-dealkylation represents another major pathway for the metabolism of secondary amines. This CYP-mediated process involves the oxidation of a carbon atom adjacent to the nitrogen, forming an unstable carbinolamine that subsequently decomposes to a primary amine and a carbonyl compound. For this compound, this could proceed via two distinct routes:

De-benzylation: This pathway would yield cyclohexylamine (B46788) and 4-chlorobenzaldehyde (B46862).

De-cyclohexylation: This would produce 4-chlorobenzylamine (B54526) and cyclohexanone (B45756).

Research on the metabolism of N-benzylcyclobutylamine has confirmed that N-debenzylation is a significant metabolic route, leading to the formation of cyclobutylamine.

The following table outlines the expected metabolic products of this compound in a microsomal system.

| Metabolic Pathway | Potential Products of this compound Metabolism |

| N-Oxidation | (4-Chlorobenzyl)(hydroxy)cyclohexylamine (Hydroxylamine), N-(4-Chlorobenzyl)-C-cyclohexylnitrone (Nitrone) |

| N-Dealkylation (De-benzylation) | Cyclohexylamine, 4-Chlorobenzaldehyde |

| N-Dealkylation (De-cyclohexylation) | 4-Chlorobenzylamine, Cyclohexanone |

Microbial Degradation of Cyclohexylamine and Related Structures

Microorganisms have evolved sophisticated enzymatic machinery to break down alicyclic amines like cyclohexylamine, utilizing them as sources of carbon and nitrogen.

The microbial degradation of cyclohexylamine typically commences with its oxidation to cyclohexanone. This is followed by the insertion of an oxygen atom into the cyclohexanone ring by a Baeyer-Villiger monooxygenase, forming a lactone that is subsequently hydrolyzed. For instance, in Pseudomonas species, cyclohexylamine is converted to cyclohexanone and ammonia (B1221849). The cyclohexanone is then transformed into 1-oxa-2-oxocycloheptane (ε-caprolactone), which is hydrolyzed to 6-hydroxyhexanoate (B1236181) and integrated into central metabolic pathways.

Several key enzymes responsible for the degradation of cyclohexylamine have been isolated and characterized:

Cyclohexylamine Oxidase (CHAO): This flavoprotein catalyzes the oxidative deamination of cyclohexylamine to cyclohexanone, ammonia, and hydrogen peroxide. The enzyme from Pseudomonas exhibits broad substrate specificity.

Cyclohexanone Monooxygenase (CHMO): This well-studied Baeyer-Villiger monooxygenase, a flavoenzyme requiring NADPH and O2, catalyzes the oxygenation of cyclohexanone to form a lactone. The CHMO from Acinetobacter sp. NCIMB 9871 is a prototypical example.

Comparative Analysis of Metabolic Profiles with Structurally Analogous Compounds

The metabolic profile of this compound can be inferred by comparing it with structurally related molecules. For example, the metabolism of N-benzylaniline by the fungus Cunninghamella elegans prominently features N-debenzylation to aniline (B41778) and hydroxylation of the aromatic rings.

It is expected that the metabolism of this compound will encompass a combination of pathways observed for its constituent moieties: the 4-chlorobenzyl group and the cyclohexylamine ring. The chlorine substituent on the phenyl ring may influence the rate and position of aromatic hydroxylation.

The table below presents a comparative analysis of the expected metabolic pathways for this compound based on its structural analogs.

| Structural Analog | Key Metabolic Pathways | Relevance to this compound |

| N-Benzylcyclobutylamine | N-debenzylation, N-oxidation | Predicts N-debenzylation to form cyclohexylamine and N-oxidation to the corresponding hydroxylamine (B1172632) and nitrone. |

| Cyclohexylamine | Oxidative deamination to cyclohexanone | Suggests that any cyclohexylamine formed via dealkylation will be further metabolized to cyclohexanone. |

| N-Benzylaniline | N-debenzylation, Aromatic hydroxylation | Supports the likelihood of N-debenzylation and suggests that hydroxylation of the 4-chlorophenyl ring is a probable metabolic fate. |

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications on the Cyclohexylamine (B46788) Moiety with Biological Response

The cyclohexylamine scaffold is a pivotal component of numerous biologically active compounds, and modifications to this ring system significantly influence their pharmacological profiles. Studies on various classes of cyclohexylamine derivatives have demonstrated that alterations in substitution, ring conformation, and the nature of the groups attached to the cyclohexane (B81311) ring can lead to substantial changes in potency and selectivity.

In a series of 4,4-disubstituted cyclohexylamine derivatives developed as NK(1) receptor antagonists, the relative stereochemistry at the C(1) and C(4) positions of the cyclohexane ring was found to be a critical determinant of affinity. nih.gov This highlights the importance of the spatial arrangement of substituents on the cyclohexane ring for optimal interaction with the target receptor. Furthermore, research on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives as antibacterial agents has shown that the substitution pattern on the cyclohexylmethanamine framework is crucial for their activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, the saturation level of the cyclohexane ring can also play a role. In a study of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, it was observed that saturation of the cyclohexene (B86901) ring to a cyclohexane generally enhanced the inhibitory effect on TNF-α levels. nih.gov This suggests that the flexibility and conformation of the cyclohexyl ring are important for biological activity. The exploration of 1-arylcyclohexylamines as central nervous system depressants further underscores the therapeutic potential of this chemical class, with modifications to the cyclohexyl ring and the amine substituent leading to a range of pharmacological effects. researchgate.net

Table 1: Impact of Cyclohexylamine Moiety Modifications on Biological Activity

| Compound Class | Modification on Cyclohexylamine Moiety | Observed Effect on Biological Response | Reference |

|---|---|---|---|

| 4,4-Disubstituted cyclohexylamines | Alteration of C(1)-C(4) relative stereochemistry | Critical for NK(1) receptor affinity | nih.gov |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amines | Substitution pattern on the cyclohexylmethanamine | Crucial for antibacterial activity | nih.gov |

| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Saturation of the cyclohexene ring | Enhanced TNF-α inhibitory effect | nih.gov |

| 1-Arylcyclohexylamines | General modifications | Varied CNS depressant activities | researchgate.net |

Influence of Aromatic Ring Substitution and Halogenation on Activity

The nature and position of substituents on the aromatic ring of benzylamine (B48309) derivatives, such as (4-Chlorobenzyl)cyclohexylamine, are instrumental in defining their biological activity. The 4-chloro substitution, in particular, often plays a significant role in enhancing the potency of various compounds.

Halogenation of the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For example, in a study of 4-hydroxycoumarin (B602359) derivatives, a chlorine atom at the para-position of the aromatic ring led to more potent anticoagulant activity compared to other halogens or a nitro group at the same position. nih.gov This suggests that the electronic and steric properties of the chloro group are favorable for the observed activity.

The position of the substituent is also critical. In a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, compounds with small substituents like methyl or methoxy (B1213986) groups in the para-position of the benzene (B151609) ring exhibited good antibacterial activity. researchgate.net Similarly, research on 4-aminoquinoline (B48711) derivatives demonstrated that a 6-chloro substituent resulted in potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: Effect of Aromatic Ring Substitution on Biological Activity

| Compound Class | Aromatic Ring Substitution | Observed Effect on Biological Response | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin derivatives | para-Chloro substitution | Potent anticoagulant activity | nih.gov |

| N-(benzyl)-thieno[2,3-d]pyrimidine derivatives | para-Methyl or para-methoxy substitution | Good antibacterial activity | researchgate.net |

| 4-Aminoquinoline derivatives | 6-Chloro substitution | Potent MRSA inhibition | mdpi.com |

| Hydrazone derivatives | 4-Chlorophenyl group | Important for antibacterial activity | researchgate.net |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a fundamental aspect of drug design and action, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. For chiral molecules like this compound, the different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

The significance of stereochemistry is well-documented for arylcyclohexylamines, the class of compounds to which this compound belongs. Phencyclidine (PCP) and its numerous analogs demonstrate that subtle changes in structure, including stereoisomerism, can lead to a wide range of potencies and effects. mdma.chwikipedia.orgwikipedia.org The specific orientation of the aromatic and amine groups in space is crucial for binding to their primary target, the NMDA receptor. nih.gov

Table 3: The Role of Stereochemistry in the Activity of Cyclohexylamine Derivatives

| Compound Class | Stereochemical Consideration | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| Arylcyclohexylamines (e.g., PCP analogs) | Existence of multiple stereoisomers | Variations in potency and pharmacological effects | mdma.chwikipedia.orgwikipedia.org |

| 4,4-Disubstituted cyclohexylamine NK(1) antagonists | Relative stereochemistry at C(1) and C(4) | Profoundly affects receptor affinity | nih.gov |

| General Chiral Drugs | Enantiomeric forms | Can have different biological activities and medicinal effects | mdpi.com |

Relationship between Molecular Descriptors (e.g., Hydrophobicity, Atomic Properties) and Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the physicochemical properties of a molecule, described by molecular descriptors, relate to its biological activity. nih.govbiobyte.com For compounds like this compound, descriptors such as hydrophobicity, electronic properties, and steric factors are key determinants of their pharmacological effects.

Hydrophobicity, often quantified by the partition coefficient (log P), is a crucial parameter in drug action, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. nih.gov In many QSAR models, a parabolic relationship between log P and biological activity is observed, indicating that there is an optimal hydrophobicity for a given biological response.

QSAR studies on various classes of compounds have demonstrated the importance of a combination of descriptors. For instance, a QSAR study on 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-yl derivatives as anticancer agents utilized constitutional, topological, physicochemical, geometrical, and quantum chemical descriptors to build predictive models. nih.gov Similarly, a machine learning-based QSAR model for benzophenone (B1666685) derivatives successfully predicted their antileishmanial activity by analyzing a range of molecular descriptors. scielo.br These studies highlight that a holistic understanding of a molecule's properties is necessary to predict its biological activity.

Table 4: Key Molecular Descriptors and Their Role in Biological Activity

| Molecular Descriptor | General Role in Biological Activity | Relevance to this compound | Reference |

|---|---|---|---|

| Hydrophobicity (log P) | Influences ADME properties and target binding | The 4-chloro and cyclohexyl groups contribute significantly to the molecule's overall hydrophobicity. | nih.gov |

| Electronic Properties (e.g., Hammett constants) | Determine the nature of interactions with the target (e.g., electrostatic, hydrogen bonding) | The electron-withdrawing nature of the chlorine atom affects the electronic distribution of the aromatic ring. | biobyte.com |

| Steric Parameters (e.g., molar refractivity) | Define the size and shape of the molecule, influencing its fit into a binding site | The bulky cyclohexyl group and the benzyl (B1604629) moiety create a specific three-dimensional shape. | nih.gov |

Pharmacophore Identification and Design Principles

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore for a class of compounds is a cornerstone of rational drug design. For arylcyclohexylamines, including this compound, the pharmacophore is generally understood based on studies of phencyclidine (PCP) and its analogs, which are known NMDA receptor antagonists. mdma.chwikipedia.orgusdoj.gov

A key pharmacophore hypothesis for PCP-like compounds includes an aromatic ring and a nitrogen atom, separated by a specific distance and with a particular spatial relationship. nih.gov The cyclohexyl ring serves as a bulky, hydrophobic scaffold that correctly orients the aromatic ring and the amine group for interaction with the receptor. The nitrogen atom is typically protonated at physiological pH, forming a crucial electrostatic interaction with the target.

Pharmacophore models for NMDA receptor antagonists often feature a combination of hydrophobic regions, hydrogen bond donors and acceptors, and a positive ionizable feature. nih.govresearchgate.net The 4-chlorobenzyl group of the title compound would contribute to the hydrophobic and aromatic features of the pharmacophore, while the cyclohexylamine portion would provide the essential basic nitrogen and a hydrophobic scaffold. The design of new analogs would involve modifying these features to optimize potency, selectivity, and pharmacokinetic properties. For example, altering the substitution on the aromatic ring or the nature of the amine could fine-tune the interactions with the NMDA receptor or other potential targets. nih.gov

Table 5: Pharmacophoric Features of Arylcyclohexylamine-type Compounds

| Pharmacophoric Feature | Structural Correlate in this compound | Role in Biological Activity | Reference |

|---|---|---|---|

| Aromatic Ring | 4-Chlorophenyl group | Hydrophobic and π-π stacking interactions with the receptor | nih.gov |

| Basic Nitrogen | Amine group on the cyclohexane ring | Forms a key electrostatic interaction (as an ammonium (B1175870) ion) with the target | nih.govnih.gov |

| Hydrophobic Scaffold | Cyclohexyl ring | Orients the pharmacophoric elements correctly and provides hydrophobic interactions | nih.gov |

Applications in Medicinal Chemistry and Materials Science Research Focus

Role as Versatile Building Blocks in Organic Synthesis

The (4-Chlorobenzyl)cyclohexylamine framework is a valuable building block in organic synthesis due to the presence of reactive functional groups that allow for a variety of chemical transformations. The primary amine on the cyclohexane (B81311) ring serves as a nucleophile, enabling reactions such as acylation, alkylation, and the formation of Schiff bases. These reactions are fundamental in constructing more complex molecular architectures.

The cyclohexylamine (B46788) moiety itself is a precursor in the synthesis of various organic compounds. wikipedia.org For instance, cyclohexylamine can be produced through the hydrogenation of aniline (B41778) or by the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.org This foundational structure is then elaborated upon. In the context of this compound, the key reactive sites are the amino group and the aromatic ring. The chlorine atom on the benzyl (B1604629) group can participate in cross-coupling reactions, further expanding its synthetic utility.

The versatility of similar amine-containing scaffolds is well-documented. For example, various functionalized building blocks, including those with amine and aryl halide components, are readily available for creating diverse chemical libraries. enamine.net The synthesis of complex molecules often relies on such readily available and reactive starting materials. The principles of using strained ring systems, like in cyclooctynes, to control reactivity also highlight the importance of cyclic structures as versatile building blocks in constructing complex molecules, including natural product derivatives. researchgate.net Similarly, the strategic combination of functional groups in molecules like alkyl 2-chloro-2-cyclopropylideneacetates showcases how specific structural motifs can serve as highly versatile platforms for a wide range of organic transformations. capes.gov.br

Design and Synthesis of Ligands for Drug Discovery Research

The structural characteristics of this compound make it an attractive scaffold for designing ligands that can interact with biological targets. The combination of a lipophilic cyclohexyl group, a hydrogen-bonding amine, and an aromatic ring capable of various interactions allows for fine-tuning of binding affinity and selectivity.

Research has shown that derivatives of cyclohexylamine are key components in the development of potent receptor antagonists and enzyme inhibitors. For example, a series of 4,4-disubstituted cyclohexylamines were synthesized and identified as potent neurokinin-1 (NK(1)) receptor antagonists. nih.gov In these studies, modifications to the amine group were crucial for maintaining high binding affinity to the NK(1) receptor while reducing off-target effects. nih.gov

In another area of drug discovery, novel 2,6,9-trisubstituted purine (B94841) derivatives incorporating an aminocyclohexyl moiety have been developed as potent inhibitors of FLT3 kinase, a target in acute myeloid leukemia (AML). nih.gov One lead compound from this research demonstrated high selectivity and potent activity in blocking the proliferation of AML cells that have specific mutations in the FLT3 gene. nih.gov This highlights the importance of the cyclohexylamine scaffold in generating targeted therapies. The synthesis of cariprazine, an antipsychotic drug, also involves cyclohexylamine derivatives as key intermediates. google.com

| Target | Ligand Class | Therapeutic Area | Key Findings |

| Neurokinin-1 (NK1) Receptor | 4,4-Disubstituted cyclohexylamines | Neurology/Psychiatry | Modifications to the amine group retained NK(1) receptor binding affinity while reducing affinity for the IKr ion channel. nih.gov |

| FLT3 Kinase | 2,6,9-Trisubstituted purines | Oncology (AML) | A derivative containing an N-(4-Amino-cyclohexyl) group showed potent and selective inhibition of FLT3 kinase in AML cells with FLT3-ITD mutations. nih.gov |

| Dopamine D3/D2 Receptors | Piperazine derivatives of cyclohexylamine | Neurology/Psychiatry | Cyclohexylamine derivatives are used as intermediates in the synthesis of cariprazine, an antipsychotic agent. google.com |

This table summarizes the application of cyclohexylamine-based structures in drug discovery research.

Development of Coordination Complexes for Bioinorganic Chemistry Studies

The field of bioinorganic chemistry investigates the role of metals in biological systems, and the design of coordination complexes is central to this research. nih.govwhoi.edu Ligands containing nitrogen donors, such as the amine group in this compound, are effective at coordinating with a variety of transition metals. nih.gov The resulting metal complexes can have applications in areas such as catalysis, bio-sensing, and therapeutics.

The formation of coordination complexes involves the interaction between a metal ion (Lewis acid) and a ligand (Lewis base). nih.gov The properties of the resulting complex are determined by the nature of the metal and the structure of the ligand. Derivatives of 4-aminoantipyrine, which also contain an amine group, have been shown to form stable complexes with various transition metals, and these complexes exhibit antimicrobial properties. nih.gov The Schiff base derivatives of these amines are particularly versatile in forming complexes with different geometries, such as tetrahedral or square planar. nih.gov

| Metal Ion | Potential Ligand | Coordination Feature | Potential Application Area |

| Transition Metals (e.g., Cu, Ni, Co) | This compound | N-donor amine group | Antimicrobial agents, Catalysis |

| Platinum (Pt) | Derivatives of this compound | Formation of square planar complexes | Anticancer agents |

| Rhodium (Rh), Ruthenium (Ru) | Derivatives of this compound | Catalytic activity | Homogeneous catalysis in organic synthesis google.com |

This table illustrates the potential for this compound and its derivatives to form coordination complexes for bioinorganic studies.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. nih.govresearchgate.net Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. nih.govub.edu The this compound molecule possesses functional groups capable of forming strong and directional hydrogen bonds, which are fundamental to building supramolecular architectures.

The primary amine group can act as a hydrogen bond donor, while the nitrogen atom can also be a hydrogen bond acceptor. The chloro-substituted phenyl ring can participate in weaker interactions such as π-π stacking and halogen bonding. These interactions can be used to guide the self-assembly of molecules into specific crystalline arrangements. The study of how different functional groups direct the formation of crystal structures is crucial, as seen in the analysis of benzylidene hydrazine (B178648) derivatives and other complex organic molecules. researchgate.netnih.gov

The principles of crystal engineering are particularly important in the pharmaceutical industry, where the solid-state form of a drug can significantly impact its properties, such as solubility and bioavailability. nih.govub.edu By forming co-crystals of an active pharmaceutical ingredient (API) with a co-former, it is possible to create new solid forms with improved characteristics. nih.gov The ability of molecules with amine and azole functionalities to form robust hydrogen-bonded networks, known as supramolecular synthons, is a key strategy in designing such co-crystals. mdpi.com The structural motifs within this compound make it a candidate for use as a co-former in the crystal engineering of pharmaceutical solids.

| Interaction Type | Participating Groups | Resulting Structure | Significance |

| Hydrogen Bonding | Amine group (N-H) as donor, Nitrogen atom as acceptor | Chains, sheets, or 3D networks | Directs the primary assembly of molecules in the crystal lattice. mdpi.com |

| π-π Stacking | Phenyl rings | Offset or face-to-face stacking | Contributes to the stability of the crystal structure. |

| Halogen Bonding | Chlorine atom on the phenyl ring | Directional interaction with nucleophiles | Provides additional control over crystal packing. |

This table outlines the key supramolecular interactions that this compound can participate in, which are relevant to crystal engineering.

Future Research Directions and Unexplored Avenues

Integration of Advanced Omics Technologies in Biological Investigations

The future of understanding the biological impact of (4-Chlorobenzyl)cyclohexylamine lies in the application of advanced "omics" technologies. These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular and cellular responses to this compound. By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites in a biological system, researchers can move beyond single-target interactions to a systems-level understanding of the compound's effects.

Future studies should aim to:

Elucidate Mechanisms of Action: Transcriptomic and proteomic analyses can reveal changes in gene and protein expression patterns in cells or tissues exposed to this compound. This can help identify the signaling pathways and cellular processes modulated by the compound, providing crucial insights into its mechanism of action.

Identify Biomarkers of Exposure and Effect: Metabolomic profiling of biofluids can uncover unique metabolic fingerprints associated with exposure to the compound. These biomarkers could be invaluable for monitoring exposure and predicting potential biological effects in preclinical studies.

Predictive Toxicology: Integrating multi-omics data can aid in the early identification of potential adverse effects. By observing comprehensive molecular changes, it may be possible to predict toxicity profiles with greater accuracy than traditional methods.

Computational Design of Novel this compound Analogs with Tailored Biological Profiles

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel analogs of this compound with enhanced or specific biological activities. Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking can guide the synthesis of new derivatives with improved properties.

Future research in this area should focus on:

Developing Robust QSAR Models: By synthesizing a library of this compound analogs and evaluating their biological activity, robust QSAR models can be developed. These models can identify the key structural features that govern activity, enabling the prediction of the biological potential of yet-unsynthesized compounds. For instance, studies on other compound classes have successfully used 2D and 3D-QSAR to correlate physicochemical properties with biological activity, a strategy that could be applied here.

Target-Based Drug Design: If a specific biological target for this compound is identified, molecular docking simulations can be employed to predict the binding mode and affinity of novel analogs. This in silico screening can prioritize the synthesis of compounds with the highest likelihood of potent activity. This approach has been successfully used in the design of inhibitors for various enzymes. nih.gov

Virtual Screening of Compound Libraries: Large chemical databases can be virtually screened to identify compounds that are structurally similar to this compound and possess desirable pharmacokinetic properties. This can rapidly expand the pool of potential lead compounds for further investigation.

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of research on this compound and its analogs is contingent on the availability of efficient and environmentally friendly synthetic methods. While the synthesis of related compounds like cyclohexylamine (B46788) and 4-chlorobenzylamine (B54526) has been described, a dedicated and optimized route for the title compound is a key area for future work. chemicalbook.comsciencemadness.org

Future synthetic chemistry efforts should be directed towards:

Catalytic Hydrogenation: Exploring various catalysts for the reductive amination of 4-chlorobenzaldehyde (B46862) with cyclohexylamine or the reductive amination of cyclohexanone (B45756) with 4-chlorobenzylamine could lead to a high-yield, one-pot synthesis. The use of nickel or cobalt-based catalysts, as employed in the synthesis of cyclohexylamine from aniline (B41778), could be a starting point. wikipedia.org

Flow Chemistry: The implementation of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact.

Comprehensive Mechanistic Studies of Enzyme-Compound Interactions

Given that structurally related benzylamines and cyclohexylamines are known to interact with various enzymes, a critical area of future research is the detailed investigation of the interactions between this compound and key biological targets. Monoamine oxidases (MAOs) are particularly interesting targets, as both benzylamine (B48309) and certain cyclohexylamine derivatives have been shown to be inhibitors. nih.govnih.govmdpi.commdpi.comresearchgate.net

Future mechanistic studies should include:

Enzyme Inhibition Assays: A systematic screening of this compound and its analogs against a panel of enzymes, including MAO-A and MAO-B, is warranted. This will determine the potency and selectivity of inhibition.

Kinetic Studies: For any identified enzyme-inhibitor pairs, detailed kinetic studies should be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound in complex with its target enzyme can provide atomic-level insights into the binding mode and the key interactions responsible for its activity. Such studies have been instrumental in understanding the inhibition of MAO by other small molecules. nih.gov

Exploration of Photophysical Properties and Applications for Specific Derivatives

The introduction of a chromophore (the 4-chlorobenzyl group) and a flexible aliphatic moiety (the cyclohexyl group) in this compound suggests that its derivatives could possess interesting photophysical properties. The exploration of these properties could open up novel applications in materials science and bioimaging.

Future research in this domain should focus on:

Synthesis of Fluorescent Analogs: The synthesis of derivatives with extended conjugation or the introduction of specific fluorophores could lead to compounds with tunable emission wavelengths and quantum yields.

Solvatochromism and Environmental Sensing: Investigating the effect of solvent polarity on the absorption and emission spectra of these compounds could reveal solvatochromic properties, making them potential candidates for use as environmental sensors.

Bioimaging Probes: Derivatives that exhibit fluorescence and can selectively accumulate in specific cellular compartments or bind to particular biomolecules could be developed as probes for fluorescence microscopy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorobenzyl)cyclohexylamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common synthesis involves nucleophilic substitution between 4-chlorobenzyl chloride and cyclohexylamine under basic conditions (e.g., anhydrous K₂CO₃ in ethanol, refluxed for 6–12 hours). Purification typically involves filtration, recrystallization, or column chromatography . Optimization may include adjusting stoichiometry (e.g., 1:1.2 amine:halide ratio), solvent polarity, or temperature gradients. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and cyclohexylamine signals (δ 1.2–2.1 ppm).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., m/z 223.74 for C₁₃H₁₈ClN) .

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/Cl percentages.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory masks to avoid dermal/ocular exposure .

- Storage : Airtight containers in cool, dry, ventilated areas; incompatible with strong oxidizers (e.g., HNO₃) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Q. What preliminary toxicity data exist for this compound, and how should researchers design acute exposure studies?

- Methodological Answer : Limited toxicity data are available, but related cyclohexylamine derivatives show median lethal doses (LD₅₀) of 150–300 mg/kg in rodents. Acute studies should:

- Use OECD Guideline 423 (fixed-dose procedure).

- Monitor clinical signs (e.g., respiratory distress, neurotoxicity) over 14 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological effects of cyclohexylamine derivatives?

- Methodological Answer : Discrepancies (e.g., carcinogenicity vs. non-carcinogenicity) arise from variations in species sensitivity, dosing regimes, or analytical methods. Mitigation strategies:

- Standardized Protocols : Adopt OECD guidelines for carcinogenicity testing (e.g., TG 451/453).

- Blinded Histopathology : Eliminate observer bias in tumor detection .

- Metabolite Profiling : Use LC-MS to track bioactivation pathways (e.g., N-oxidation) that may influence toxicity .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of IC₅₀ values against cancer cell lines (e.g., MCF-7, U-937) to link substituent effects (e.g., Cl position) to cytotoxicity .

- Docking Studies : Simulate binding to targets like NMDA receptors or IDO1 enzymes using AutoDock Vina; validate with SPR or ITC .

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral variants of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric synthesis.

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to separate enantiomers .

Q. What advanced techniques analyze thermal stability and degradation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.